molecular formula C14H18BrNO3 B4001059 2-(4-bromo-2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B4001059
M. Wt: 328.20 g/mol
InChI Key: WLGGYUVYDPQHJC-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H18BrNO3 and its molecular weight is 328.20 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-bromo-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is 327.04701 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel compounds derived from bromo-methylphenoxy acetate, leading to the development of N-substituted benzylidiene and thiazolidinone derivatives. These compounds were evaluated for their antimicrobial properties, showing significant antibacterial and antifungal activities. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2014).

Pharmacological Assessments

Another avenue of research involves the pharmacological assessment of acetamide derivatives. Compounds synthesized through a multi-step reaction sequence, starting from Leuckart reaction, have shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of specific substituents like bromo, tert-butyl, and nitro groups in these compounds contributes to their bioactivity, suggesting their application in developing new therapeutic agents (Rani et al., 2016).

Chemoselective Synthesis and Kinetics

The chemoselective synthesis processes, such as the acetylation of aminophenols to produce key intermediates for antimalarial drugs, also utilize related acetamide structures. Such research not only provides insight into efficient synthetic strategies but also highlights the application of these compounds in synthesizing medically relevant products (Magadum & Yadav, 2018).

Environmental and Degradation Studies

Studies on the degradation of pharmaceuticals, like acetaminophen, in the presence of halide ions under advanced oxidation conditions, indirectly relate to the understanding of bromo-acetamide derivatives' stability and reactivity in environmental processes. Such research is crucial for assessing the environmental impact and degradation pathways of these compounds (Li et al., 2015).

Optical Properties and DFT Calculations

Investigations into the crystal structure, optical properties, and DFT calculations of orcinolic derivatives provide insights into the electronic structure and reactivity of related acetamide compounds. These studies are essential for the development of chemical sensors and indicators, showcasing the versatility of bromo-acetamide derivatives in various scientific applications (Wannalerse et al., 2022).

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-10-7-11(15)4-5-13(10)19-9-14(17)16-8-12-3-2-6-18-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGGYUVYDPQHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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